molecular formula C11H10F3NO5S B2851233 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid CAS No. 344267-89-6

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid

Cat. No.: B2851233
CAS No.: 344267-89-6
M. Wt: 325.26
InChI Key: HIPGYWDMHRVXQB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO5S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-21(19,20)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGYWDMHRVXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety and a sulfonyl acetic acid component. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₁H₁₀F₃NO₅S
  • Molecular Weight : 293.27 g/mol
  • Melting Point : 121–123 °C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances hydrophobic interactions, while the sulfonyl group facilitates strong hydrogen bonding with amino acid residues in target proteins. These interactions may lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial for various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been observed to inhibit cell proliferation in various cancer cell lines, indicating its role in cancer therapeutics.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proliferation in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionSpecific inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines (IC50 values ranged from 1.5 µM to 3.0 µM). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound, where it was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that it may modulate immune responses effectively, making it a candidate for inflammatory disease treatment.

Scientific Research Applications

Introduction to 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid

This compound, with the CAS number 344267-89-6, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. The molecular formula of this compound is C11H10F3NO5S, and it features a trifluoromethyl group, which enhances its biological activity and solubility properties.

Physical Properties

The compound exhibits specific solubility characteristics and stability under various conditions, making it suitable for laboratory applications.

Pharmaceutical Development

This compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets, particularly in the development of drugs aimed at treating various diseases, including cancer and inflammatory conditions.

Case Study: Anti-inflammatory Properties

Research indicates that compounds with similar sulfonyl acetic acid structures can exhibit anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in conditions like rheumatoid arthritis and other inflammatory disorders.

Biochemical Research

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. The trifluoromethyl group enhances its reactivity and specificity in biochemical environments.

Example of Use:

In enzyme inhibition studies, derivatives of sulfonyl acetic acids have been used to probe the active sites of enzymes involved in metabolic pathways, providing insights into their mechanisms of action.

Material Science

In material science, sulfonyl-containing compounds are studied for their potential use in creating advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Application Example:

Research has indicated that incorporating sulfonyl groups into polymer matrices can improve their mechanical properties and resistance to degradation under environmental stressors.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentDrug formulation targeting inflammation and cancerAnti-inflammatory effects
Biochemical ResearchEnzyme inhibition studiesInsights into enzyme mechanisms
Material ScienceAdvanced material creationImproved mechanical properties

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid
  • Molecular Formula: C₁₁H₁₀F₃NO₅S
  • Molecular Weight : 325.26 g/mol
  • CAS Number : 344267-89-6
  • Purity : >90% .

Structural Features: The compound consists of a central 2-oxoethyl group linked to a 4-(trifluoromethyl)aniline moiety via a sulfonyl bridge, terminating in an acetic acid group.

Table 1: Structural and Functional Comparison
Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound (Target) Sulfonyl bridge, 4-CF₃ substitution 325.26 344267-89-6 High polarity due to sulfonyl group; potential enzyme inhibition .
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid Sulfanyl (thioether) bridge instead of sulfonyl ~309.26 (estimated) 338421-16-2 Lower oxidation state; reduced polarity; possible prodrug form .
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid Lacks CF₃ substitution; simple anilino group 257.26 338421-39-9 Simpler structure; lower metabolic stability compared to CF₃ analogs .
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate Esterified acetic acid (ethyl ester) instead of free acid 289.23 Not provided Enhanced lipophilicity; potential for hydrolysis to active acid .
Lib-1 (2-oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic acid) Phenyl-sulfoacetamido side chain instead of CF₃ Not provided Not provided SHP2 inhibitor; demonstrates role of sulfonamide in enzyme targeting .
Key Comparative Insights :

Sulfonyl vs. Sulfanyl: The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility and target engagement compared to the sulfanyl analog .

Functional Group Modifications: Ester Derivatives: Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate () demonstrates how esterification can enhance membrane permeability, acting as a prodrug that hydrolyzes to the active acid . Sulfonamide vs. Sulfonyl Acetic Acid: Lib-1 () highlights the importance of sulfonamide groups in enzyme inhibition, suggesting the target compound’s sulfonyl-acetic acid motif may similarly interact with charged active sites .

Biological Implications: The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug design, a feature absent in simpler analogs like 2-[(2-anilino-2-oxoethyl)sulfonyl]acetic acid . Positional Isomerism: The 3-CF₃ analog (e.g., 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, ) may exhibit steric or electronic differences in target binding compared to the 4-CF₃ isomer .

Q & A

Q. What are the established synthetic routes for 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, amidation, and oxidation. For example:

Sulfonation : Reacting a thioether precursor (e.g., 2-mercaptoacetic acid derivatives) with a sulfonating agent.

Amidation : Coupling the intermediate with 4-(trifluoromethyl)aniline under carbodiimide-mediated conditions .
Optimization strategies:

  • Adjust reaction temperature (e.g., 0–5°C for sulfonation to minimize side reactions).
  • Use catalysts like DMAP for amidation to enhance efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the sulfonyl, trifluoromethylanilino, and acetic acid moieties. For example, the sulfonyl group shows characteristic downfield shifts (~3.5–4.0 ppm for adjacent protons) .
  • X-ray Crystallography : To resolve the 3D conformation, particularly the orientation of the sulfonyl group relative to the anilino ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 381.05 for C11_{11}H10_{10}F3_{3}N2_{2}O5_{5}S) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
  • Stability :
  • Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the sulfonyl group.
  • Avoid prolonged exposure to light, as the trifluoromethylanilino group may degrade .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Use standardized positive controls (e.g., known enzyme inhibitors for kinase assays) to calibrate results.
  • Structural Confirmation : Re-analyze batch purity via HPLC to rule out degradation products affecting activity .
  • Dose-Response Studies : Perform IC50_{50} determinations in triplicate across multiple cell lines to account for variability .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Focus on the sulfonyl and trifluoromethyl groups, which often enhance binding affinity via hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters:
  • Force field: CHARMM36.
  • Solvent model: TIP3P water .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to detect impurities. Common issues:
  • Oxidation Byproducts : Over-oxidation of the sulfonyl group (e.g., sulfonic acid derivatives). Mitigate by controlling reaction time and oxidizing agent (e.g., H2 _2O2_2 vs. mCPBA) .
  • Racemization : Check for stereochemical impurities via chiral HPLC if the compound has a stereocenter .

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